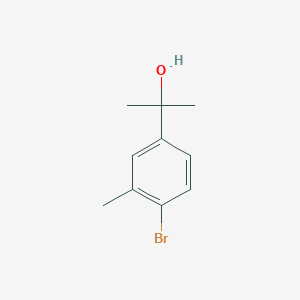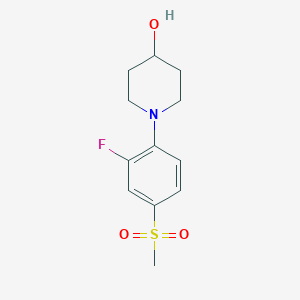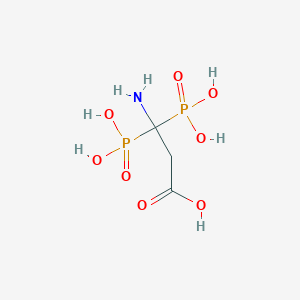![molecular formula C15H19NO3 B8508693 Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B8508693.png)
Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate
Overview
Description
Benzyl (4-hydroxybicyclo[221]heptan-1-yl)carbamate is a chemical compound with the molecular formula C15H19NO3 It is known for its unique bicyclic structure, which includes a carbamate group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-hydroxybicyclo[2.2.1]heptan-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of benzyl 4-oxobicyclo[2.2.1]heptan-1-ylcarbamate.
Reduction: Formation of benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate involves its interaction with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylamine: Similar structure but lacks the carbamate group.
Benzyl 4-oxobicyclo[2.2.1]heptan-1-ylcarbamate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylacetate: Similar structure but with an acetate group instead of a carbamate group.
Uniqueness
Benzyl (4-hydroxybicyclo[221]heptan-1-yl)carbamate is unique due to the presence of both a hydroxyl group and a carbamate group on a bicyclic scaffold
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl N-(4-hydroxy-1-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C15H19NO3/c17-13(19-10-12-4-2-1-3-5-12)16-14-6-8-15(18,11-14)9-7-14/h1-5,18H,6-11H2,(H,16,17) |
InChI Key |
YTWSPTREDRLNME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-Fluoro-4-(1-hydroxypropyl)phenyl]methanesulfonamide](/img/structure/B8508617.png)
![(8-Bromo-4,5-dihydro-6-oxa-3-thia-1-aza-benzo[e]azulen-2-yl)-methanol](/img/structure/B8508621.png)



![{6-[2-(4-Methyl-2-phenyl-thiazol-5-yl)-ethoxy]-indol-1-yl}-acetic acid](/img/structure/B8508653.png)
![Acetamide,n-[3-[[5-nitro-4-(phenylamino)-2-pyridinyl]oxy]phenyl]-](/img/structure/B8508658.png)

![2-[2-(2,3-Dimethylphenyl)-hydrazino]-2-thiazoline](/img/structure/B8508682.png)
![1-(4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanone](/img/structure/B8508686.png)
![5-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8508695.png)



